[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
CAS No.: 1269105-25-0
Cat. No.: VC8064986
Molecular Formula: C9H22Cl2N2
Molecular Weight: 229.19
* For research use only. Not for human or veterinary use.
![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride - 1269105-25-0](/images/structure/VC8064986.png)
Specification
CAS No. | 1269105-25-0 |
---|---|
Molecular Formula | C9H22Cl2N2 |
Molecular Weight | 229.19 |
IUPAC Name | (1-tert-butylpyrrolidin-3-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C9H20N2.2ClH/c1-9(2,3)11-5-4-8(6-10)7-11;;/h8H,4-7,10H2,1-3H3;2*1H |
Standard InChI Key | IGTPHRKUKYCSMD-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1CCC(C1)CN.Cl.Cl |
Canonical SMILES | CC(C)(C)N1CCC(C1)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
The IUPAC name of this compound is (1-tert-butyl-3-pyrrolidinyl)methanamine dihydrochloride . Its molecular formula is C₉H₂₀N₂·2HCl, with a molecular weight of 229.19 g/mol . The structure comprises a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 1-position with a tert-butyl group and at the 3-position with a methylamine side chain. The dihydrochloride salt enhances solubility and stability, making it suitable for experimental applications.
Key identifiers include:
The compound’s stereochemistry and substitution pattern are critical for its biological activity. The tert-butyl group introduces steric bulk, potentially influencing binding affinity to receptors, while the methylamine side chain provides a protonatable nitrogen for ionic interactions .
Synthesis and Optimization
The synthesis of [(1-tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride involves multi-step organic reactions, as inferred from analogous synthetic routes in medicinal chemistry . A representative approach includes:
-
Protection of Pyrrolidine: Starting with a Boc-protected pyrrolidine derivative (e.g., (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid), the hydroxyl group is protected using a tert-butyldimethylsilyl (TBS) group to yield 19 .
-
Reduction and Oxidation: The carboxylic acid is reduced to a primary alcohol (20) and oxidized to an aldehyde intermediate using Dess-Martin periodinane .
-
Reductive Amination: The aldehyde undergoes reductive amination with methylamine, followed by Boc deprotection and salt formation with HCl to yield the dihydrochloride .
This route emphasizes the importance of stereochemical control, particularly in maintaining the trans-(2S,4R) configuration of the pyrrolidine ring, which optimizes interactions with target receptors like dopamine D3 (D3R) and μ-opioid (MOR) receptors .
Future Directions
Further research should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume